molecular formula C17H12N2O4S2 B2853210 (5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 307525-06-0

(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2853210
CAS RN: 307525-06-0
M. Wt: 372.41
InChI Key: ZWLXYINPVWZLHR-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H12N2O4S2 and its molecular weight is 372.41. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis - Protecting Group for Amines

The 2-methoxyphenyl moiety of the compound can be utilized as a chemoselective protecting group for amines. This application is crucial in multi-step organic synthesis where selective reactions on different functional groups are required. The stability of the urea linkage under various conditions, such as acidic, alkaline, and aqueous environments, makes it an advantageous choice for protecting amines, which can later be deprotected conveniently .

Photocatalysis - Enhancing Photocatalytic Performance

The nitrobenzylidene part of the molecule can be modified to create novel porphyrin derivatives. These derivatives can self-assemble to enhance photocatalytic performance, which is significant in environmental applications like water purification and solar energy conversion. The self-assemblies of these derivatives demonstrate stronger photocatalytic performance compared to their monomers .

Medicinal Chemistry - Precursor for Drug Development

The compound’s structural framework can serve as a precursor in the synthesis of potential therapeutic agents. Its nitrophenyl component can be incorporated into molecules designed to interact with specific biological targets, contributing to the development of new medications .

properties

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c1-23-14-5-3-2-4-13(14)18-16(20)15(25-17(18)24)10-11-6-8-12(9-7-11)19(21)22/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLXYINPVWZLHR-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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